N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S2/c1-22-5-4-16-13(20)7-19-14(10-8-23-9-11(10)18-19)17-15(21)12-3-2-6-24-12/h2-3,6H,4-5,7-9H2,1H3,(H,16,20)(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCOWPRDVKOWKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article summarizes the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C18H22N4O3S
- Molecular Weight : 374.5 g/mol
- CAS Number : 1105204-66-7
The presence of a thieno[3,4-c]pyrazole moiety suggests potential interactions with various biological targets, which may lead to diverse pharmacological effects.
Biological Activities
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit a range of biological activities including:
- Antioxidant Activity : Studies have shown that related thieno[2,3-c]pyrazole compounds can act as antioxidants. For instance, these compounds demonstrated protective effects against the toxicity of 4-nonylphenol in Clarias gariepinus (African catfish), reducing erythrocyte malformations caused by oxidative stress .
- Anti-inflammatory Effects : Thieno[3,4-c]pyrazole derivatives have been reported to possess anti-inflammatory properties. This activity is often linked to their ability to inhibit pro-inflammatory cytokines and modulate immune responses.
- Antimicrobial Activity : Some derivatives have shown significant antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting vital metabolic pathways.
- Anticancer Potential : Certain thieno[3,4-c]pyrazole compounds have been evaluated for anticancer activity. They may induce apoptosis in cancer cells or inhibit tumor growth by targeting specific signaling pathways .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer cell proliferation.
- Receptor Modulation : Interaction with specific receptors (e.g., EPAC proteins) could modulate intracellular signaling pathways related to cAMP levels, influencing cellular responses .
Case Studies and Research Findings
Several studies have explored the biological activities of thieno[3,4-c]pyrazole derivatives:
- Study on Antioxidant Activity :
-
Antimicrobial Evaluation :
- A series of thieno[3,4-c]pyrazole derivatives were synthesized and tested against common bacterial strains.
- Some compounds exhibited potent antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Anticancer Research :
Data Summary
Q & A
Q. How can researchers address batch-to-batch variability in physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
